4-(1-Adamantyl)-6-(methylthio)-1,3,5-trazin-2-amine
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Description
4-(1-Adamantyl)-6-(methylthio)-1,3,5-trazin-2-amine is a useful research compound. Its molecular formula is C14H20N4S and its molecular weight is 276.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that the compound is synthesized from 4-(1-adamantyl)-1,2,3-thiadiazole . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is synthesized from 4-(1-adamantyl)-1,2,3-thiadiazole, which might suggest involvement in similar biochemical pathways
Biological Activity
4-(1-Adamantyl)-6-(methylthio)-1,3,5-trazin-2-amine, with the CAS number 175204-72-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. Its unique structure, characterized by the adamantyl group and methylthio substitution, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20N4S
- Molecular Weight : 276.4 g/mol
- Structural Features : The presence of the adamantyl moiety is notable for its hydrophobic characteristics, which can enhance membrane permeability.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazine derivatives can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or function .
Anticancer Properties
Several studies have explored the anticancer potential of triazine derivatives. In vitro assays demonstrated that related compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific role of this compound in these processes remains under investigation but suggests a promising avenue for cancer therapeutics .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. Notably, it may interact with carbonic anhydrases and cholinesterases, which are critical in numerous physiological processes. Inhibition profiles indicate that such compounds could serve as lead compounds for developing enzyme inhibitors .
Study 1: Antimicrobial Efficacy
A study published in Metabolites assessed a series of triazine derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity at low concentrations .
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 µg/mL |
Related Triazine | S. aureus | 10 µg/mL |
Study 2: Anticancer Activity
In vitro studies have shown that derivatives of triazine can induce cell cycle arrest and apoptosis in human cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 12 | Caspase activation |
HeLa (cervical cancer) | 8 | DNA fragmentation |
These findings highlight the potential of triazine derivatives as anticancer agents.
Properties
IUPAC Name |
4-(1-adamantyl)-6-methylsulfanyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-19-13-17-11(16-12(15)18-13)14-5-8-2-9(6-14)4-10(3-8)7-14/h8-10H,2-7H2,1H3,(H2,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXBHXZJWGQHNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381940 |
Source
|
Record name | 4-(Methylsulfanyl)-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-72-5 |
Source
|
Record name | 4-(Methylthio)-6-tricyclo[3.3.1.13,7]dec-1-yl-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfanyl)-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.